N'-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-N,N-dimethylmethanimidamide
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Overview
Description
3’-Desamino-3’-dimethylformamidinedoxorubicin is a synthetic derivative of doxorubicin, a well-known anthracycline antibiotic used in cancer chemotherapy. This compound is characterized by the absence of an amino group at the 3’ position and the presence of a dimethylformamidine group. It has a molecular formula of C30H34N2O11 and a molecular weight of 598.59776 .
Preparation Methods
The synthesis of 3’-Desamino-3’-dimethylformamidinedoxorubicin involves multiple steps, starting from doxorubicin. The key steps include:
Removal of the amino group: This is achieved through a series of chemical reactions that selectively remove the amino group at the 3’ position.
Introduction of the dimethylformamidine group: This step involves the reaction of the intermediate compound with dimethylformamide under specific conditions to introduce the dimethylformamidine group.
Chemical Reactions Analysis
3’-Desamino-3’-dimethylformamidinedoxorubicin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
3’-Desamino-3’-dimethylformamidinedoxorubicin has several scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of anthracycline derivatives.
Biology: Researchers use it to investigate its interactions with biological macromolecules like DNA and proteins.
Medicine: It is studied for its potential anticancer properties, similar to doxorubicin, but with different pharmacokinetic and pharmacodynamic profiles.
Industry: The compound is used in the development of new drug formulations and delivery systems.
Mechanism of Action
The mechanism of action of 3’-Desamino-3’-dimethylformamidinedoxorubicin involves intercalation into DNA, which disrupts the DNA replication and transcription processes. This leads to the inhibition of cancer cell proliferation. The compound also generates free radicals, causing oxidative damage to cellular components. The molecular targets include topoisomerase II, an enzyme crucial for DNA replication .
Comparison with Similar Compounds
3’-Desamino-3’-dimethylformamidinedoxorubicin is unique due to the absence of the amino group at the 3’ position and the presence of the dimethylformamidine group. Similar compounds include:
Doxorubicin: The parent compound, widely used in cancer chemotherapy.
Epirubicin: Another anthracycline derivative with a different stereochemistry.
Daunorubicin: Similar to doxorubicin but with different clinical applications.
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical uses .
Properties
CAS No. |
119864-31-2 |
---|---|
Molecular Formula |
C30H34N2O11 |
Molecular Weight |
598.6 g/mol |
IUPAC Name |
N'-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C30H34N2O11/c1-13-25(35)16(31-12-32(2)3)8-20(42-13)43-18-10-30(40,19(34)11-33)9-15-22(18)29(39)24-23(27(15)37)26(36)14-6-5-7-17(41-4)21(14)28(24)38/h5-7,12-13,16,18,20,25,33,35,37,39-40H,8-11H2,1-4H3/t13-,16-,18-,20-,25+,30-/m0/s1 |
InChI Key |
ULJQQPCJMGOUAT-JCBJOBGESA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N=CN(C)C)O |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N=CN(C)C)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N=CN(C)C)O |
Synonyms |
3'-desamino-3'-dimethylformamidinedoxorubicin 3'-DFD |
Origin of Product |
United States |
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